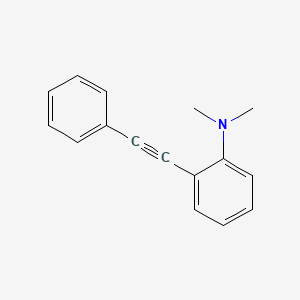
Dimethyl-(2-phenylethynyl-phenyl)-amine
Descripción general
Descripción
Dimethyl-(2-phenylethynyl-phenyl)-amine is an organic compound that belongs to the class of phenylacetylenes It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further substituted with a phenylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl-(2-phenylethynyl-phenyl)-amine can be synthesized through several methods. One common approach involves the Sonogashira cross-coupling reaction, where a phenylacetylene derivative is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Another method involves the photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides . This reaction proceeds under ambient temperature and provides moderate to good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira cross-coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-(2-phenylethynyl-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethylene or phenylethane group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenylethylene or phenylethane derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Dimethyl-(2-phenylethynyl-phenyl)-amine has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mecanismo De Acción
The mechanism of action of Dimethyl-(2-phenylethynyl-phenyl)-amine involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The compound can undergo electrophilic attack at the ethynyl group, leading to cyclization reactions.
Radical Addition: Radical intermediates can add to the ethynyl group, forming new carbon-carbon bonds.
Functionalization: The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl(((phenylethynyl)phenyl)ethynyl)aniline: This compound is a regioisomer of Dimethyl-(2-phenylethynyl-phenyl)-amine and exhibits different spectroscopic properties due to variations in the substitution pattern.
Phenylacetylene Derivatives: Compounds like bis(phenylethynyl)benzene share structural similarities and are used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features make it a valuable compound for designing novel materials and exploring new chemical reactivities.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(2-phenylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-17(2)16-11-7-6-10-15(16)13-12-14-8-4-3-5-9-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNXMZOHUOOUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413329 | |
| Record name | DIMETHYL-(2-PHENYLETHYNYL-PHENYL)-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10413329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54655-08-2 | |
| Record name | DIMETHYL-(2-PHENYLETHYNYL-PHENYL)-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10413329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


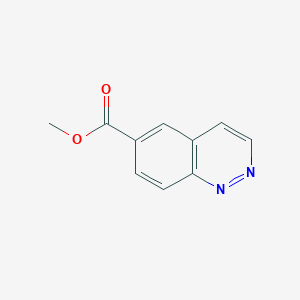
![1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid](/img/structure/B1599778.png)
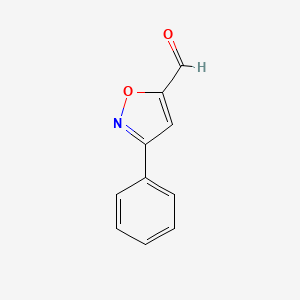
![4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine](/img/structure/B1599785.png)

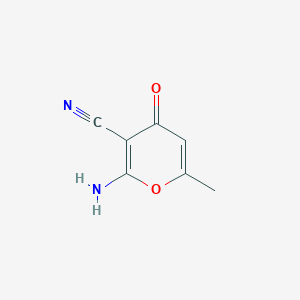
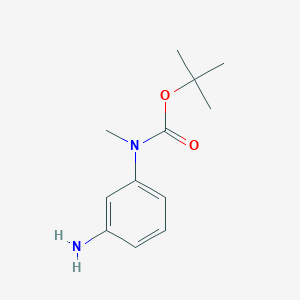

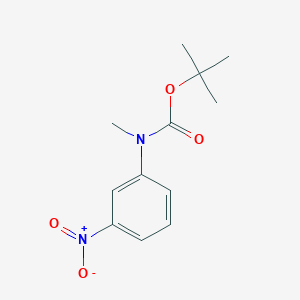
![3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine](/img/structure/B1599794.png)
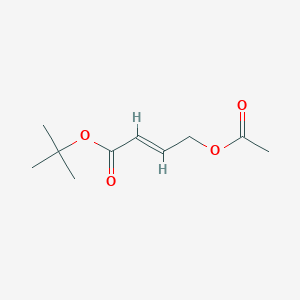
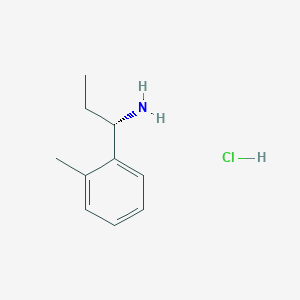
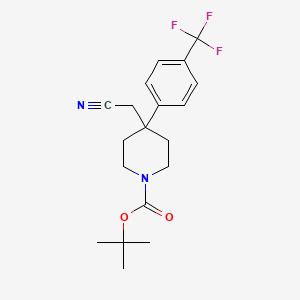
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599799.png)
